2-Difluoromethoxy-5-fluorothiophenol
Overview
Description
2-Difluoromethoxy-5-fluorothiophenol (DFFT) is a fluorinated thiophenol derivative that has been studied for its potential applications in the fields of medicinal chemistry, material science, and drug development. DFFT is a compound that has been found to possess a variety of biological and chemical properties, such as anti-cancer, anti-fungal, and antioxidant activities. In addition, DFFT has been studied for its ability to act as a catalyst in a variety of reactions, as well as for its potential use as a building block in the synthesis of other compounds.
Scientific Research Applications
2-Difluoromethoxy-5-fluorothiophenol has been studied for its potential applications in the fields of medicinal chemistry, material science, and drug development. In the field of medicinal chemistry, this compound has been studied for its anti-cancer, anti-fungal, and antioxidant activities. In the field of material science, this compound has been studied for its potential use as a catalyst in a variety of reactions, as well as for its potential use as a building block in the synthesis of other compounds. In the field of drug development, this compound has been studied for its potential use in the development of novel drugs, as well as its potential use as a building block in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-5-fluorothiophenol is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, and that it may also act as an anti-cancer agent by inhibiting the growth of tumor cells. In addition, this compound has been found to act as a catalyst in a variety of reactions, and it is believed that the compound may act as a prodrug in drug synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been found to possess anti-cancer, anti-fungal, and antioxidant activities, and it has been found to act as a catalyst in a variety of reactions. In addition, this compound has been found to have the potential to act as a prodrug in drug synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Difluoromethoxy-5-fluorothiophenol in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a catalyst in a variety of reactions. The limitations of using this compound in laboratory experiments include its lack of toxicity data, its lack of pharmacological data, and its lack of clinical data.
Future Directions
Potential future directions for the study of 2-Difluoromethoxy-5-fluorothiophenol include further exploration of its anti-cancer and anti-fungal activities, its potential use as a catalyst in a variety of reactions, and its potential use as a building block in drug synthesis. In addition, further research into the biochemical and physiological effects of this compound, as well as its potential toxicity, pharmacological, and clinical data, is needed. Finally, further research into the potential of this compound as a prodrug in drug synthesis is also needed.
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-4-1-2-5(6(12)3-4)11-7(9)10/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJODJRDNADYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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